molecular formula C13H15NO4 B8553854 2-(6-acetamidochroman-2-yl)acetic Acid CAS No. 374712-69-3

2-(6-acetamidochroman-2-yl)acetic Acid

Cat. No.: B8553854
CAS No.: 374712-69-3
M. Wt: 249.26 g/mol
InChI Key: OXCLIYVZGPSMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Acetamidochroman-2-yl)acetic acid is a chroman-derived compound featuring a benzopyran core (a benzene ring fused to a dihydropyran). The chroman structure is substituted at position 6 with an acetamido group (-NHCOCH₃) and at position 2 with an acetic acid moiety (-CH₂COOH). The acetamido and carboxylic acid groups enhance solubility and enable hydrogen bonding, which may influence pharmacokinetics and receptor interactions.

Properties

CAS No.

374712-69-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

2-(6-acetamido-3,4-dihydro-2H-chromen-2-yl)acetic acid

InChI

InChI=1S/C13H15NO4/c1-8(15)14-10-3-5-12-9(6-10)2-4-11(18-12)7-13(16)17/h3,5-6,11H,2,4,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

OXCLIYVZGPSMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Compounds
Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(6-Acetamidochroman-2-yl)acetic Acid (Target) Chroman 6-acetamido, 2-acetic acid Not Provided Not Provided
2-[2-(6-Chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetylamino]acetic Acid Coumarin (2-oxo-chromen) 6-chloro, 7-hydroxy, 4-methyl, 3-acetylamino, 2-acetic acid C₁₄H₁₂ClNO₇ 341.7
6-({[(6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic Acid Coumarin (2-oxo-chromen) 6-ethyl, 4-methyl, 7-ether-linked acetyl, 6-hexanoic acid C₂₀H₂₃NO₇ 389.4
2-[(6-Chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy]acetic Acid Coumarin (2-oxo-chromen) 6-chloro, 3,4-dimethyl, 7-ether-linked acetic acid C₁₃H₁₁ClO₅ 282.68
2-(3-Bromo-4-methoxyphenyl)acetic Acid Phenyl 3-bromo, 4-methoxy, 2-acetic acid C₉H₉BrO₃ 245.08
2-(6-Methoxynaphthalen-2-yl)acetic Acid Naphthalene 6-methoxy, 2-acetic acid C₁₃H₁₂O₃ 216.23
2-(4-Bromo-6-methylpyridin-2-yl)acetic Acid Pyridine 4-bromo, 6-methyl, 2-acetic acid C₈H₈BrNO₂ 230.06

Key Observations :

  • Core Differences : The target chroman lacks the ketone group present in coumarin-based analogs (e.g., ), which may reduce electron-withdrawing effects and alter reactivity.
  • Substituent Effects: Chloro and methyl groups in coumarin derivatives () increase steric bulk and hydrophobicity compared to the target compound.
  • Functional Groups : Ether-linked acetic acid () vs. acetamido-linked (target) alters hydrogen-bonding capacity and solubility.

Physicochemical Properties

Table 2: Physicochemical Data
Compound (Reference) pKa (Predicted/Experimental) Boiling Point (°C) Solubility Insights
Target Compound Not Provided Not Provided Moderate solubility (polar groups)
2-[(6-Chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy]acetic Acid 2.88 (predicted) 488.5 Low solubility (hydrophobic substituents)
2-(3-Bromo-4-methoxyphenyl)acetic Acid ~3.5 (estimated) Not Provided Soluble in polar solvents (acetic acid group)
2-(6-Methoxynaphthalen-2-yl)acetic Acid ~4.2 (estimated) Not Provided Moderate solubility (naphthalene core)

Key Observations :

  • The coumarin derivative exhibits a lower pKa (2.88) due to electron-withdrawing substituents (Cl, oxo), enhancing acetic acid acidity.
  • The phenyl-based and naphthalene-based compounds have higher pKa values (~3.5–4.2), closer to typical acetic acid (4.76).

Key Observations :

  • Coumarin derivatives () are widely used in medicinal chemistry due to their bioactive cores.
  • The phenyl acetic acid demonstrates utility in natural product synthesis, suggesting the target compound may serve similar roles.

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